molecular formula C10H17N3 B13620622 1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole

1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole

Cat. No.: B13620622
M. Wt: 179.26 g/mol
InChI Key: UCLYTZFMPGPQAY-UHFFFAOYSA-N
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Description

1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole is a heterocyclic compound that features both imidazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazole intermediate.

    Ethylation: The final step involves the ethylation of the imidazole ring to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-Methyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole
  • 1-Propyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole
  • 1-Butyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole

Comparison: 1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction profiles with molecular targets.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-ethyl-5-(pyrrolidin-3-ylmethyl)imidazole

InChI

InChI=1S/C10H17N3/c1-2-13-8-12-7-10(13)5-9-3-4-11-6-9/h7-9,11H,2-6H2,1H3

InChI Key

UCLYTZFMPGPQAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1CC2CCNC2

Origin of Product

United States

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